1-Oxa-7-azaspiro[4.4]nonane hydrochloride
Overview
Description
1-Oxa-7-azaspiro[4.4]nonane hydrochloride is a chemical compound with the CAS Number: 1419590-81-0 . It has a molecular weight of 163.65 . The compound is typically a pale-yellow to brown to red sticky oil to semi-solid or solid in physical form .
Molecular Structure Analysis
The InChI code for 1-Oxa-7-azaspiro[4.4]nonane hydrochloride is 1S/C7H13NO.ClH/c1-2-7(9-5-1)3-4-8-6-7;/h8H,1-6H2;1H . The InChI key is RCYSLGBZYBGVFC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Oxa-7-azaspiro[4.4]nonane hydrochloride is a pale-yellow to brown to red sticky oil to semi-solid or solid . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
1-Oxa-7-azaspiro[4.4]nonane and its variants are integral in synthetic chemistry, particularly for creating spiroaminals. These compounds are challenging targets due to their novel skeletons and potential applications in various biological activities (Sinibaldi & Canet, 2008).
Methods for synthesizing 2-oxa-7-azaspiro[4.4]nonane-8,9-diones have been developed, highlighting the compound's versatility in chemical reactions and product formation (Huynh, Nguyen, & Nishino, 2017).
Applications in Biological Research
Certain derivatives of 1-Oxa-7-azaspiro[4.4]nonane have been synthesized for potential use as antimicrobial agents, demonstrating the compound's relevance in medicinal chemistry and drug discovery (Al-Ahmadi, 1996).
The compound has been used in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors, showcasing its importance in the development of new pharmacological agents (Meyers et al., 2011).
Structural and Synthetic Research
The compound's structural diversity has been explored in the synthesis of spirocyclic oxetane-fused benzimidazoles, illustrating its utility in creating complex molecular structures (Gurry, McArdle, & Aldabbagh, 2015).
Research into the synthesis and crystal structure of 1-oxa-4-azaspiro[4.5]decane derivatives has contributed to our understanding of the compound's chemical behavior and potential applications (Wen, 2002).
Safety and Hazards
properties
IUPAC Name |
1-oxa-7-azaspiro[4.4]nonane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7(9-5-1)3-4-8-6-7;/h8H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYSLGBZYBGVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)OC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-7-azaspiro[4.4]nonane hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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